molecular formula C17H21N3O5S B2565149 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine CAS No. 2034444-96-5

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine

Cat. No.: B2565149
CAS No.: 2034444-96-5
M. Wt: 379.43
InChI Key: IRUZJXSJMBOHGY-UHFFFAOYSA-N
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Description

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with a methyl group at position 6 and a pyrrolidine ring at position 2. The pyrrolidine moiety is further modified by a sulfonyl group linked to a 3,4-dimethoxyphenyl ring. This structural complexity confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5) and a molecular weight of 447.5 g/mol. The sulfonyl group enhances metabolic stability, while the dimethoxyaryl substituent may influence receptor binding or solubility .

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-12-4-7-17(19-18-12)25-13-8-9-20(11-13)26(21,22)14-5-6-15(23-2)16(10-14)24-3/h4-7,10,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUZJXSJMBOHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine typically involves multiple steps, starting with the preparation of the pyridazine core The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for treating neurological disorders and other diseases.

    Industry: Its chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine exerts its effects is complex and involves multiple molecular targets and pathways. The compound is known to interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes. For example, it has been shown to inhibit certain enzymes involved in disease progression, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with other pyridazine derivatives, particularly in substituent positioning and functional group diversity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Predicted logP Notable Features
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine (Target) C₂₁H₂₅N₃O₅S 6-methylpyridazine, 3,4-dimethoxyphenylsulfonyl-pyrrolidine-3-oxy 447.5 ~2.5 High metabolic stability due to sulfonyl group; dimethoxy groups may enhance solubility .
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine () C₂₂H₁₆F₃N₅O₂S 3-methoxyphenyl, trifluoromethylphenyl-oxadiazole, sulfanyl linker 495.4 ~3.8 Oxadiazole ring improves metabolic stability; trifluoromethyl group increases lipophilicity .
3-(3-{1-[(4-methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine () C₂₃H₂₂N₄O₂S 6-methylpyridazine, pyrazole-linked methylsulfonylphenyl 434.5 ~2.9 Pyrazole moiety enhances π-π stacking; methylsulfonyl group may improve aqueous solubility .
Sulfamethoxypyridazine () C₁₁H₁₂N₄O₂S 6-methoxy-3-sulfanilamido-pyridazine 280.3 ~0.5 Classic sulfonamide antibiotic; polar due to sulfonamide and methoxy groups .

Key Findings :

Structural Diversity :

  • The target compound utilizes a pyrrolidine-sulfonyl-aryl motif, distinguishing it from analogs with oxadiazole () or pyrazole () heterocycles. The dimethoxy substitution on the aryl ring may reduce steric hindrance compared to bulkier groups like trifluoromethyl () .
  • Sulfamethoxypyridazine () lacks the extended heterocyclic systems seen in the other compounds, resulting in lower molecular weight and higher polarity .

Physicochemical Properties :

  • The target compound exhibits balanced lipophilicity (logP ~2.5), intermediate between the highly lipophilic trifluoromethyl derivative (logP ~3.8, ) and the polar sulfamethoxypyridazine (logP ~0.5, ).
  • The methylsulfonylphenyl-pyrazole derivative () has a logP of ~2.9, suggesting comparable membrane permeability to the target compound .

The pyrazole in ’s compound may enable hydrogen bonding with biological targets, a feature absent in the target’s pyrrolidine system .

Biological Activity

3-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine is a complex organic compound with potential therapeutic applications due to its diverse biological activities. Its structure comprises several functional groups, including a pyrrolidine ring, a sulfonyl group, and a methylpyridazine moiety. These components contribute to its ability to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O5SC_{17}H_{21}N_{3}O_{5}S with a molecular weight of 379.4 g/mol. The presence of methoxy and sulfonyl groups is significant as they can influence the compound's solubility and biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₁N₃O₅S
Molecular Weight379.4 g/mol
CAS Number2034444-96-5

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Similar compounds have been shown to interact with key enzymes and receptors involved in pain modulation, inflammation, and neuroprotection. The sulfonyl group enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Kinase Inhibition : Many pyridazine derivatives are known for their inhibitory effects on kinases, which are crucial in regulating cell signaling pathways. For instance, some studies have reported that modifications in the structure can lead to significant changes in kinase selectivity and potency.
  • Antiproliferative Effects : Compounds resembling this compound have demonstrated antiproliferative activity against various cancer cell lines, indicating potential use in oncology.
  • Neuroprotective Properties : The presence of the pyrrolidine ring is often associated with neuroprotective effects, which may be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • A study on pyrazole-based inhibitors indicated that structural modifications could enhance selectivity towards specific kinases like Akt, demonstrating the importance of chemical structure in determining biological efficacy .
  • Another investigation focused on sulfonamide derivatives , which showed promising results in inhibiting lipoxygenase enzymes involved in inflammatory pathways . This suggests that the sulfonyl group in our compound could impart similar anti-inflammatory properties.

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